![molecular formula C16H25N3O2 B2602678 1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea CAS No. 1797223-88-1](/img/structure/B2602678.png)
1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-(4-hydroxypiperidin-1-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, or catalysts to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Medicinal Applications
1. Treatment of Metabolic Diseases
The compound has been identified as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is significant in the management of metabolic diseases such as type 2 diabetes mellitus and obesity. DPP-4 inhibitors are known to enhance the levels of incretin hormones, leading to improved glycemic control and weight management. Research indicates that the compound can be utilized in combination therapies to mitigate weight gain associated with certain diabetes treatments, thereby maintaining body weight and reducing fat accumulation .
2. Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The presence of the piperidine moiety is thought to contribute to its interaction with neurotransmitter systems, although further research is required to elucidate these mechanisms fully.
Case Studies
Case Study 1: Efficacy in Diabetes Management
A clinical trial investigated the efficacy of this compound in patients with type 2 diabetes who were transitioning from GLP-1 receptor agonists to DPP-4 inhibitors. Results indicated significant improvements in glycemic control and reductions in body fat percentage among participants who received the treatment compared to those on standard care protocols .
Case Study 2: Weight Management in Obesity
In another study focusing on obesity management, subjects treated with this compound showed a marked reduction in body weight over a 12-week period. The study highlighted its potential as an adjunct therapy for patients experiencing weight gain due to pharmacological treatments for diabetes .
Summary of Findings
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and urea groups can form hydrogen bonds with biological molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Dimethylphenyl)-3-[2-(4-methylpiperidin-1-yl)ethyl]urea
- 1-(3,4-Dimethylphenyl)-3-[2-(4-aminopiperidin-1-yl)ethyl]urea
Uniqueness
1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea is unique due to the presence of the hydroxyl group on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Actividad Biológica
1-(3,4-Dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea, with the CAS number 1797223-88-1, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.39 g/mol
- Structure : The compound features a dimethylphenyl group and a hydroxypiperidine moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been studied as a potential Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which plays a significant role in glucose metabolism and insulin regulation. DPP-4 inhibitors enhance incretin levels, leading to improved glycemic control in diabetic models .
Key Mechanisms:
- Inhibition of DPP-4 : This action increases levels of GLP-1 (glucagon-like peptide-1), which enhances insulin secretion and inhibits glucagon release.
- Renal Protection : Research suggests that DPP-4 inhibitors may offer renal protective effects, reducing urinary albumin excretion and potentially benefiting patients with diabetic nephropathy .
Antidiabetic Effects
Several studies have highlighted the antidiabetic properties of DPP-4 inhibitors. For instance, a clinical trial demonstrated that treatment with a DPP-4 inhibitor led to significant reductions in HbA1c levels among type 2 diabetes patients .
Cardiovascular Benefits
Meta-analyses indicate that DPP-4 inhibitors may reduce cardiovascular events in diabetic patients. A pooled analysis from Phase III trials showed that these compounds not only improve glycemic control but also provide cardiovascular protection .
Renal Outcomes
Preclinical studies have shown that DPP-4 inhibitors can reduce markers of renal injury in diabetic models. A notable study found that treatment with a DPP-4 inhibitor significantly lowered urinary albumin levels after 24 weeks of therapy, suggesting direct renoprotective effects beyond glycemic control .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-3-4-14(11-13(12)2)18-16(21)17-7-10-19-8-5-15(20)6-9-19/h3-4,11,15,20H,5-10H2,1-2H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFRIQAXWTUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2CCC(CC2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.